molecular formula C25H29N3O3 B608507 LDN-214117

LDN-214117

Número de catálogo: B608507
Peso molecular: 419.5 g/mol
Clave InChI: BHUXVRVMMYAXKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LDN-214117 is a potent, selective inhibitor of activin receptor-like kinase 2 (ALK2), a key mediator of bone morphogenetic protein (BMP) signaling. It exhibits an IC50 of 24 nM against ALK2 and demonstrates preferential inhibition of BMP6-mediated signaling (IC50 ~100 nM), with 164-fold selectivity over TGF-β1 . Structurally derived from K02288, this compound incorporates a 2-methylpyridine group, enhancing its selectivity and reducing cytotoxicity compared to earlier analogs . It is orally bioavailable, brain-penetrant (brain:plasma ratio = 0.8), and has shown preclinical efficacy in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) models .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LDN-214117 implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye un anillo de piridina sustituido con un grupo trimetoxifenilo. Los pasos clave incluyen:

    Formación del anillo de piridina: Esto implica la reacción de materiales de partida apropiados bajo condiciones controladas para formar el anillo de piridina.

    Sustitución con un grupo trimetoxifenilo: El anillo de piridina se sustituye luego con un grupo trimetoxifenilo a través de una serie de reacciones que involucran reactivos como el trimetoxibenceno y catalizadores apropiados.

    Formación del compuesto final: El paso final implica la formación del anillo de piperazina y su unión al anillo de piridina sustituido.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Análisis De Reacciones Químicas

Tipos de reacciones

LDN-214117 experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales a la molécula .

Aplicaciones Científicas De Investigación

Efficacy Against Diffuse Intrinsic Pontine Glioma (DIPG)

Diffuse intrinsic pontine glioma is a highly aggressive pediatric brain tumor with limited treatment options. Research has demonstrated that LDN-214117 effectively induces apoptosis in ACVR1 mutant DIPG cells and enhances survival in preclinical models:

  • Preclinical Studies : In experiments involving immunodeprived mice with orthotopic xenografts of ACVR1 mutant DIPG cells, treatment with this compound significantly extended survival compared to vehicle controls. The compound exhibited good oral bioavailability and brain penetration, making it a promising candidate for further development in treating DIPG .
  • Mechanism of Action : this compound functions by inhibiting the ALK2 signaling pathway, which is often dysregulated in DIPG due to mutations. This inhibition leads to reduced cell viability and increased apoptosis in affected cells, highlighting the compound's potential as a targeted therapy .

Selectivity and Potency

This compound shows remarkable selectivity for ALK2 over other kinases, with an IC50 value of 24 nM, indicating its potency as an ALK2 inhibitor. Comparative studies have shown that it has a lower cytotoxic profile than other compounds, making it suitable for clinical applications .

Enhancing Drug Delivery

Recent studies have identified this compound as an agonist that enhances the intercellular exchange of extracellular vesicles (EVs). This property can significantly improve the delivery and therapeutic efficacy of nanomaterials used in cancer therapy:

  • Mechanism : this compound increases EV biogenesis through the bone morphogenetic protein–mitogen-activated protein kinase (BMP–MAPK) signaling pathway. This modulation facilitates better tumor accumulation and vascular penetration of nanoparticles, thereby improving their antitumor effects .
  • Preclinical Models : In various tumor models, treatment with this compound resulted in enhanced accumulation of therapeutic nanoparticles within tumors, demonstrating its utility in developing more effective nanomedicine strategies .

Case Studies and Research Findings

StudyFocusFindings
Carvalho et al. (2019)Efficacy in DIPGThis compound increased survival rates in mice with ACVR1 mutant DIPG xenografts .
Ensan (2020)Structure-Activity RelationshipIdentified this compound as a potent ALK2 inhibitor with low cytotoxicity; highlighted its potential for further development against DIPG .
Recent Nanomedicine ResearchDrug Delivery EnhancementDemonstrated that this compound enhances EV-mediated transport, improving the efficacy of nanoparticle-based therapies .

Mecanismo De Acción

LDN-214117 ejerce sus efectos inhibiendo selectivamente las quinasas del receptor tipo I de la proteína morfogenética ósea, particularmente la quinasa similar al receptor de la activina-2. Esta inhibición suprime la señalización elevada de la proteína morfogenética ósea causada por mutaciones de ganancia de función en la quinasa similar al receptor de la activina-2. El compuesto se une a la quinasa receptora, evitando su activación y la señalización posterior, lo que lleva a una reducción de la proliferación y migración celular .

Comparación Con Compuestos Similares

Structural Analogs and Selectivity

Table 1: Key Structural and Biochemical Properties

Compound Target (IC50) Selectivity (vs. ALK3/ALK5) Key Structural Features
LDN-214117 ALK2 (24 nM) >100-fold 2-Methylpyridine core, 3,4,5-trimethoxyphenyl group
K02288 ALK2 (120 nM) Moderate 3-Phenol group (replaced in this compound)
LDN-193189 ALK2/ALK3 (30–50 nM) Low (dual inhibition) Pyrazolo[1,5-a]pyrimidine scaffold
LDN-212854 ALK2 (16 nM) High (vs. ALK1/ALK3) Quinoline substitution
  • Selectivity: this compound exhibits superior kinome-wide selectivity compared to K02288 and LDN-193187. At 1 μM, it inhibits only 3.6% of kinases profiled, versus 14.4% for compound 15 (a K02288 derivative) .
  • Mechanistic Differentiation : Unlike LDN-193189 (dual ALK2/ALK3 inhibitor), this compound selectively blocks ALK2-mediated BMP6 signaling, sparing ALK3-dependent BMP2/BMP4 pathways .

Pharmacokinetic and Efficacy Profiles

Table 2: Pharmacokinetic and In Vivo Efficacy Data

Compound Brain:Plasma Ratio Survival Benefit (DIPG PDX Models) Cytotoxicity
This compound 0.80 +15 days Low
LDN-193189 1.34 +15 days Moderate
LDN-212854 Not reported +8 days Low
M4K2127 High (pons-penetrant) Not quantified Not reported
  • Brain Penetration : this compound and LDN-193189 achieve therapeutic concentrations in the brainstem, critical for DIPG treatment .
  • Efficacy Limitations : All ALK2 inhibitors tested in DIPG models show modest survival benefits (8–15 days), underscoring the need for improved potency .

Mutation-Independent Binding

This compound and its analogs bind both wild-type and FOP-associated mutant ALK2 (e.g., R206H, G328E) with similar affinity, as shown by thermal shift assays (r<sup>2</sup> = 0.94–0.99 for mutant vs. wild-type binding) . This contrasts with TGF-β inhibitors (e.g., EW7197), which fail against ACVR1-G328V mutants due to pathway crosstalk .

Emerging Analogs and Clinical Candidates

  • M4K2149 : A derivative of this compound with enhanced potency and blood-brain barrier (BBB) penetration .
  • BLU-782/BCX9250: Clinical-stage ALK2 inhibitors with mutation-agnostic binding, mirroring this compound’s mechanism .

Research Implications and Limitations

  • Therapeutic Potential: this compound’s selectivity and BBB penetration make it a valuable tool for dissecting BMP6-specific signaling and a candidate for FOP/DIPG therapy .
  • Challenges: Limited in vivo efficacy and unaddressed off-target effects (e.g., TNIK, RIPK2 inhibition at high doses) necessitate further optimization .

Actividad Biológica

LDN-214117 is a potent and selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenic protein (BMP) receptor. This compound has gained attention due to its therapeutic potential in treating conditions associated with aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound selectively inhibits ALK2 kinase activity, which is constitutively active in certain mutations, particularly in the context of ACVR1 mutations found in DIPG and FOP. By blocking this pathway, this compound effectively reduces downstream signaling mediated by SMAD proteins, specifically phospho-SMAD1/5/8, which are critical for cellular responses to BMP signaling.

Efficacy in Preclinical Models

Research has demonstrated that this compound exhibits significant biological activity in various preclinical models. The following table summarizes key findings regarding its potency and selectivity:

Cell Line GI50 (µM) Selectivity
R206H HSJD-DIPG-0071.57High selectivity for mutant ACVR1
G328V SU-DIPG-IV5.83–6.23Moderate selectivity
ACVR1 wild-type SU-DIPG-VI8.27Low selectivity
Normal human astrocytes (NHA-BS)>10Significant difference

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound shows a marked lack of sensitivity in normal human astrocytes compared to DIPG cultures, suggesting a potential therapeutic window for targeting tumor cells while sparing normal cells .

Pharmacokinetics and Bioavailability

This compound has been characterized for its pharmacokinetic properties. It is orally bioavailable with a bioavailability rate (F) of approximately 0.75. In vivo studies have shown that after oral administration, this compound maintains effective concentrations in both plasma and brain tissue over time:

  • Plasma Concentration : Sustained over 8 hours post-administration.
  • Brain:Plasma Ratio : Approximately 0.80 at 2 hours post-dose, indicating good CNS penetration.

These properties are crucial for the development of effective therapies targeting central nervous system tumors .

Case Studies and Clinical Implications

In a study involving genetically engineered mouse models of brainstem glioma, treatment with this compound resulted in decreased levels of phospho-SMAD1/5 and Id2, demonstrating its ability to modulate critical signaling pathways involved in tumor progression. The study highlighted that tumors with mutant ACVR1 exhibited elevated levels of these signaling molecules, which were significantly reduced following treatment with this compound .

Moreover, the compound's safety profile was evaluated in mouse models where it was well-tolerated at doses up to 25 mg/kg, despite some initial weight loss observed with higher doses .

Q & A

Basic Research Questions

Q. What is the primary mechanism of LDN-214117 in modulating BMP signaling pathways?

this compound selectively inhibits ALK2 (IC₅₀ = 24 nM) and BMP6 (IC₅₀ = 100 nM), with >100-fold selectivity over ALK5. To validate its mechanism, researchers should:

  • Method : Use biochemical kinase assays (e.g., ADP-Glo™) for ALK2 inhibition and cell-based luciferase reporters (e.g., BRE-luc) to assess BMP6 signaling.
  • Key Controls : Include ALK5-specific inhibitors (e.g., SB-431542) to confirm selectivity .

Q. How can researchers validate target specificity in cellular models?

  • Kinase Profiling : Screen against a broad kinase panel (e.g., 100+ kinases) to identify off-target effects.
  • Downstream Markers : Measure phosphorylation of Smad1/5/8 (BMP pathway) versus Smad2/3 (TGF-β pathway) via Western blot.
  • Competitive Binding : Perform ATP competition assays to confirm direct ALK2 binding .

Q. What in vitro concentrations are optimal for studying this compound’s effects?

  • ALK2 Inhibition : 10–100 nM (based on IC₅₀ = 24 nM).
  • BMP6 Inhibition : 100–500 nM (IC₅₀ = 100 nM).
  • Note : Adjust for cell type variability (e.g., primary osteoblasts vs. glioma cells) .

Q. Which experimental models are suitable for studying this compound in FOP or DIPG?

  • FOP Models : Use ACVR1(R206H) mutant fibroblasts or inducible pluripotent stem cells (iPSCs) to assess heterotopic ossification.
  • DIPG Models : Employ patient-derived diffuse intrinsic pontine glioma (DIPG) cell lines with H3K27M mutations. Validate via phospho-Smad1/5 immunofluorescence .

Q. How should solubility and stability be managed in experimental protocols?

  • Solvent : Prepare stock solutions in DMSO (10 mM), then dilute in culture media (<0.1% DMSO).
  • Stability : Store aliquots at -20°C; avoid freeze-thaw cycles (>2 years stable) .

Advanced Research Questions

Q. How to resolve contradictions in reported ALK5 inhibitory activity?

Some studies suggest weak ALK5 inhibition (IC₅₀ ~1.17 µM), while others report >100-fold selectivity.

  • Method : Perform parallel dose-response assays for ALK2 and ALK5 using recombinant kinases.
  • Validation : Compare with ALK5-specific inhibitors (e.g., RepSox) in TGF-β-driven Smad2/3 activation models .

Q. What strategies optimize brain penetrance in preclinical DIPG models?

  • Pharmacokinetics : Administer orally (10–30 mg/kg) and measure cerebrospinal fluid (CSF) concentrations via LC-MS.
  • In Vivo Validation : Use orthotopic DIPG mouse models and quantify tumor phospho-Smad1/5 suppression .

Q. How to address off-target effects in complex cellular environments?

  • CRISPR Screening : Knock out ALK2 in target cells to confirm phenotype rescue by this compound.
  • Proteomics : Perform phosphoproteomic profiling to identify non-canonical BMP pathway interactions .

Q. What methods quantify BMP pathway inhibition in vivo?

  • Biomarkers : Measure serum BMP6 levels (ELISA) or Id1/2 mRNA (qPCR) in target tissues.
  • Imaging : Use micro-CT to assess heterotopic ossification in FOP models .

Q. How to design dose-escalation studies for long-term toxicity?

  • Protocol : Administer this compound (1–30 mg/kg/day) for 4–12 weeks in rodents.
  • Endpoints : Monitor liver enzymes (ALT/AST), renal function, and bone density via DEXA scans.
  • Histopathology : Examine brain, liver, and bone marrow for off-target effects .

Propiedades

IUPAC Name

1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUXVRVMMYAXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.